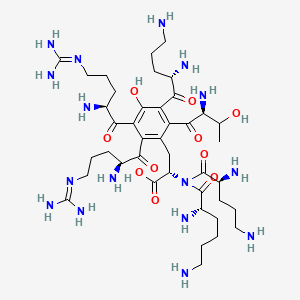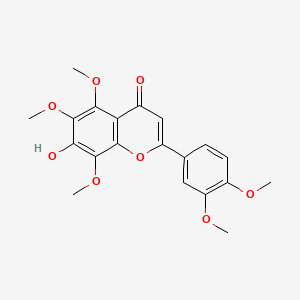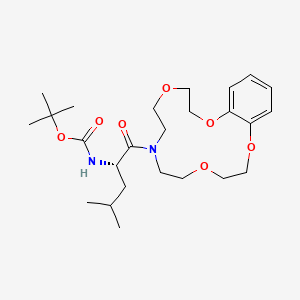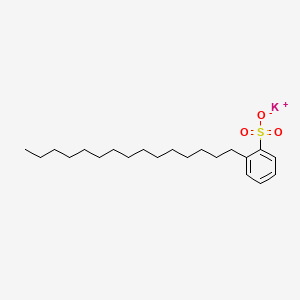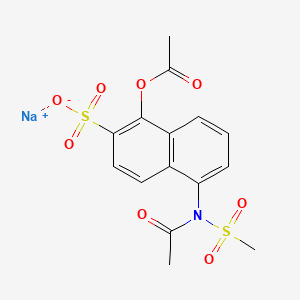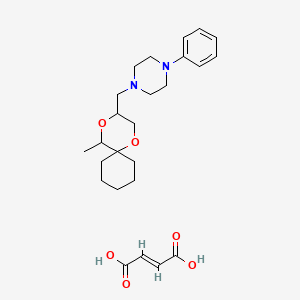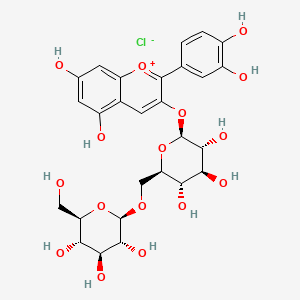
Mecocyanin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mecocyanin is a naturally occurring anthocyanin compound, known for its vibrant color and potential health benefits. It is a type of flavonoid, specifically a glycoside, which is responsible for the red, purple, and blue colors in many fruits and vegetables. The chemical structure of this compound includes a chromenium ion core with multiple hydroxyl groups and glycosidic linkages, contributing to its solubility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Mecocyanin can be synthesized through the glycosylation of cyanidin, a common anthocyanidin. The process involves the reaction of cyanidin with glucose in the presence of an acid catalyst, such as hydrochloric acid, under controlled temperature conditions. The reaction typically proceeds at temperatures between 60-80°C, ensuring the formation of the glycosidic bond without degrading the anthocyanin structure.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as berries and other pigmented fruits. The extraction process includes maceration of the fruit, followed by solvent extraction using ethanol or methanol. The extract is then purified through techniques like column chromatography to isolate this compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives. These reactions are typically facilitated by oxidizing agents like hydrogen peroxide or atmospheric oxygen.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride, resulting in the formation of leucoanthocyanins.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions at the hydroxyl groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, atmospheric oxygen; mild acidic or neutral pH.
Reduction: Sodium borohydride; neutral or slightly basic pH.
Substitution: Alkyl halides, acyl chlorides; presence of a base like pyridine.
Major Products Formed:
Oxidation: Quinones, oxidized anthocyanins.
Reduction: Leucoanthocyanins.
Substitution: Alkylated or acylated anthocyanins.
Applications De Recherche Scientifique
Mecocyanin has a wide range of applications in scientific research due to its antioxidant properties and vibrant color.
Chemistry:
- Used as a pH indicator due to its color change in different pH environments.
- Studied for its ability to form complexes with metal ions, useful in analytical chemistry.
Biology:
- Investigated for its role in plant physiology, particularly in stress responses and pigmentation.
- Used as a natural dye in histological staining.
Medicine:
- Explored for its potential health benefits, including anti-inflammatory and anti-cancer properties.
- Studied for its role in protecting against oxidative stress-related diseases.
Industry:
- Utilized as a natural food colorant in the food and beverage industry.
- Employed in the cosmetic industry for its coloring properties and potential skin benefits.
Mécanisme D'action
Mecocyanin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell proliferation. This compound’s ability to chelate metal ions also contributes to its antioxidant properties by preventing metal-catalyzed oxidative reactions.
Comparaison Avec Des Composés Similaires
Cyanidin: Similar in structure but lacks the glycosidic linkages present in Mecocyanin.
Delphinidin: Contains additional hydroxyl groups, leading to different color properties and reactivity.
Pelargonidin: Has fewer hydroxyl groups, resulting in a different hue and stability profile.
Uniqueness: this compound’s unique glycosidic structure enhances its solubility and stability compared to other anthocyanins. This structural feature also influences its bioavailability and interaction with biological molecules, making it a distinct and valuable compound in various applications.
Propriétés
Numéro CAS |
4453-78-5 |
|---|---|
Formule moléculaire |
C27H31ClO16 |
Poids moléculaire |
647.0 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C27H30O16.ClH/c28-7-17-19(33)21(35)23(37)26(42-17)39-8-18-20(34)22(36)24(38)27(43-18)41-16-6-11-13(31)4-10(29)5-15(11)40-25(16)9-1-2-12(30)14(32)3-9;/h1-6,17-24,26-28,33-38H,7-8H2,(H3-,29,30,31,32);1H/t17-,18-,19-,20-,21+,22+,23-,24-,26-,27-;/m1./s1 |
Clé InChI |
JTBKLSOMWLPIPN-DHJOXOLYSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O)O)O.[Cl-] |
SMILES canonique |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


